![molecular formula C24H18N2O4 B12623682 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid CAS No. 917614-76-7](/img/structure/B12623682.png)
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features a benzyl group attached to the indole moiety, which is further connected to a nitrobenzoic acid group through an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst . The ethenyl linkage is formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde . Finally, the nitrobenzoic acid group is introduced through a nitration reaction, using concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of intermediates .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-aminobenzoic acid.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid involves its interaction with various molecular targets:
DNA Binding: The indole moiety can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and inflammation, such as topoisomerases and cyclooxygenases.
Signal Transduction: It can modulate signaling pathways involved in cell growth and apoptosis, such as the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
1-Benzyl-1H-indole-3-carboxylic acid: Similar structure but lacks the nitrobenzoic acid group.
5-Nitroindole: Contains the nitro group but lacks the benzyl and ethenyl linkages.
Uniqueness
2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its electron-withdrawing properties, making it a potent electrophile in substitution reactions .
Properties
CAS No. |
917614-76-7 |
|---|---|
Molecular Formula |
C24H18N2O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[2-(1-benzylindol-2-yl)ethenyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C24H18N2O4/c27-24(28)22-15-21(26(29)30)13-11-18(22)10-12-20-14-19-8-4-5-9-23(19)25(20)16-17-6-2-1-3-7-17/h1-15H,16H2,(H,27,28) |
InChI Key |
AMBPRBRWFOZMQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)
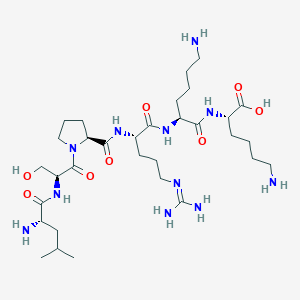

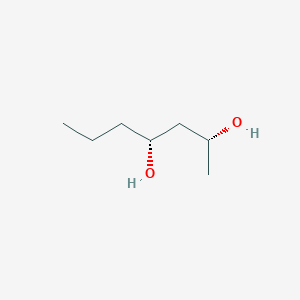
silane](/img/structure/B12623622.png)
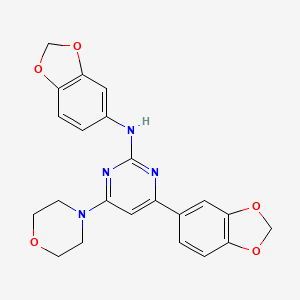


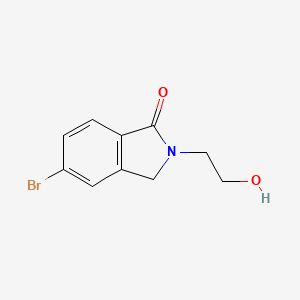
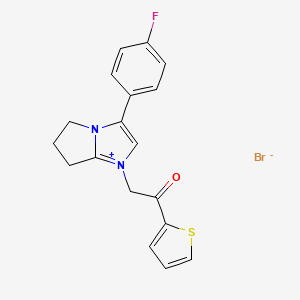
![2-[(1S,3S,3aS,6aR)-5'-bromo-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12623656.png)
![4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one](/img/structure/B12623663.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12623665.png)
![4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623671.png)
